Home > Products > Screening Compounds P5410 > MC-Val-Cit-PAB-VX765
MC-Val-Cit-PAB-VX765 -

MC-Val-Cit-PAB-VX765

Catalog Number: EVT-255940
CAS Number:
Molecular Formula: C53H71ClN10O14
Molecular Weight: 1107.657
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
Source and Classification

MC-Val-Cit-PAB-VX765 is classified as a peptide linker and falls under the category of small molecule drug conjugates. It is synthesized for use in ADCs, which combine an antibody with a cytotoxic drug through a stable linker. This compound is essential in the formulation of targeted therapies that aim to deliver potent drugs directly to cancer cells while sparing healthy tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-Val-Cit-PAB-VX765 involves several steps, typically starting from commercially available amino acids and reagents. A notable method involves the coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol using HATU as a coupling agent to form the Val-Cit-PAB intermediate. This process is designed to minimize epimerization and maximize yield.

  1. Initial Coupling: Fmoc-Val-OSu is reacted with para-aminobenzyl alcohol in anhydrous DMF.
  2. Formation of Dipeptide Linker: The resulting product undergoes further reactions to introduce the citrulline residue.
  3. Final Assembly: The complete linker is formed by combining the maleimidocaproyl group with the synthesized dipeptide.

This methodology has been optimized to achieve high yields (up to 95%) and purity, addressing challenges such as side reactions and diastereomer formation during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of MC-Val-Cit-PAB-VX765 can be described by its specific components:

  • Valine Residue: Contributes to the hydrophobic characteristics.
  • Citrulline Residue: Enhances solubility and stability.
  • Para-Aminobenzyl Group: Facilitates conjugation with cytotoxic agents.

The chemical formula for MC-Val-Cit-PAB-VX765 is C₁₈H₃₁N₅O₈, with a molecular weight of 421.47 g/mol. The structure exhibits specific functional groups that are crucial for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

MC-Val-Cit-PAB-VX765 participates in several key reactions that are critical for its application in ADCs:

  1. Cleavage Reaction: The valine-citrulline bond can be cleaved by cathepsin B, an enzyme often overexpressed in tumor tissues, allowing for controlled release of the cytotoxic payload.
  2. Conjugation Reaction: The maleimidocaproyl group reacts with thiol-containing drugs or antibodies, forming stable thioether bonds that are essential for effective drug delivery.

These reactions are carefully optimized to ensure specificity and efficiency in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for MC-Val-Cit-PAB-VX765 involves several stages:

  1. Targeting: The antibody component directs the conjugate specifically to cancer cells expressing particular antigens.
  2. Internalization: Upon binding, the ADC is internalized into the target cell via endocytosis.
  3. Payload Release: Once inside, cathepsin B cleaves the linker at the valine-citrulline bond, releasing the cytotoxic agent directly into the cell's interior, leading to cell death.

This targeted approach minimizes damage to normal cells while maximizing therapeutic effects against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MC-Val-Cit-PAB-VX765 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for its handling during synthesis and formulation into drug products .

Applications

Scientific Uses

MC-Val-Cit-PAB-VX765 has significant applications in:

  • Antibody-Drug Conjugates Development: It serves as a critical component in constructing ADCs aimed at treating various cancers.
  • Targeted Drug Delivery Systems: Enhances selectivity and reduces systemic toxicity of chemotherapeutic agents.
  • Research Applications: Used in studies investigating mechanisms of action for novel cancer therapies.

The versatility of this linker compound positions it as a valuable tool in modern medicinal chemistry and drug development .

Synthesis Methodologies and Optimization Strategies

Traditional vs. Optimized Synthetic Routes for Val-Cit-PAB Linker Constructs

The synthesis of Val-Cit-PAB linker constructs historically followed Dubowchik’s method, which suffered from low yields (20–25%) and epimerization at the Citrulline (Cit) α-stereocenter. The key limitations included:

  • EEDQ-mediated coupling of Fmoc-Val-Cit with PAB-OH, generating diastereomeric mixtures (ratios 3:1 to 8:1) [1].
  • Fmoc deprotection under basic conditions during coupling, reducing reaction efficiency [1].

An optimized six-step route (50% overall yield) starts from L-Citrulline and reverses the coupling sequence:

  • Initial PAB attachment: Couple Cbz- or Fmoc-protected L-Citrulline with PAB-OH using HATU, yielding Fmoc-Cit-PABOH (60–65%) or Cbz-Cit-PABOH (70–80%) [1].
  • Dipeptide formation: Deprotect Cit-PABOH and react with Fmoc-Val-OSu, generating Fmoc-Val-Cit-PABOH in 85–95% yield as a single diastereomer [1].
  • Final functionalization: Install the maleimidocaproyl (Mc) group and conjugate to VX765 [4].

Table 1: Comparison of Traditional and Optimized Synthetic Routes

ParameterDubowchik RouteOptimized Route
Key Coupling StepEEDQ, Fmoc-Val-Cit + PAB-OHHATU, Fmoc-Cit + PAB-OH
Overall Yield20–25%50%
EpimerizationYes (up to 50% Cit-D-isomer)None
Side ProductsMultipleMinimal

This sequence avoids oxazolone intermediate formation, preserving stereochemical integrity [1].

Epimerization Challenges in Dipeptide Synthesis: Mechanistic Insights and Mitigation Approaches

Epimerization during Val-Cit-PAB synthesis primarily occurs via oxazolone intermediate formation. When the C-terminal carboxylic acid of Fmoc-Val-Cit is activated, it forms an oxazolone ring (12a), which racemizes under mild base via a conjugate anionic intermediate (13). The racemized oxazolone (12b) then reacts with PAB-OH, yielding diastereomeric products (14a/14b) [1] .

Key risk factors include:

  • Base sensitivity: Diisopropylethylamine (DIPEA) promotes deprotonation at the Cit α-carbon, accelerating racemization [1].
  • Coupling direction: Traditional C-to-N-terminal peptide elongation maximizes epimerization risk at sterically hindered residues like Cit [1].

Mitigation strategies:

  • Coupling sequence reversal: By elongating peptides from N-to-C terminus (e.g., coupling Cit to PAB-OH first), the carboxylic acid group activated is from Cit, which lacks α-stereocenters. Subsequent Val addition avoids epimerization-prone steps [1].
  • Low-base conditions: For Fmoc-Cit-PABOH synthesis, ≤1.0 eq. DIPEA minimizes Fmoc deprotection and base-induced racemization [1].

Role of Coupling Agents (HATU vs. EEDQ) in Yield and Stereochemical Integrity

Coupling agents critically influence yield and epimerization:

  • EEDQ (Ethyl Ethoxycarbonylquinoline):
  • Generates unstable mixed anhydride intermediates.
  • Requires basic conditions, promoting oxazolone formation.
  • Yields for Val-Cit-PAB: 20–25% with 20–50% epimerization [1].
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
  • Forms stable aminium/uronium intermediates, accelerating coupling.
  • Enables reactions at lower temperatures (0–25°C).
  • Achieves 60–80% coupling yields for Cit-PABOH with 0% epimerization when using N-terminal-protected Cit [1].

Table 2: Performance of Coupling Agents in Dipeptide Synthesis

Coupling AgentReaction YieldEpimerization RiskKey Mechanism
EEDQ20–25%High (up to 50%)Mixed anhydride formation
HATU60–80%NoneAminium/uronium activation

HATU’s superiority arises from its ability to bypass oxazolone intermediates, even with sterically demanding residues [1].

Protecting Group Strategies (Fmoc, Boc, Cbz) for Enhanced Stability and Selectivity

Protecting group selection balances stability, deprotection efficiency, and epimerization control:

  • Fmoc (Fluorenylmethyloxycarbonyl):
  • Base-labile (cleaved by piperidine or triethylamine).
  • Prone to premature deprotection during HATU coupling if >1 eq. base is used.
  • Ideal for Cit-PABOH synthesis with controlled base stoichiometry [1].
  • Cbz (Carbobenzyloxy):
  • Acid-stable but cleaved via hydrogenolysis (Pd/C).
  • Resists base-mediated side reactions during coupling.
  • Enables high-yield (70–80%) synthesis of Cbz-Cit-PABOH [1].
  • Boc (tert-Butyloxycarbonyl):
  • Acid-labile (cleaved by TFA).
  • Avoided in later stages due to PABOH sensitivity to strong acids [1].

Optimal workflow:

  • Use Fmoc for Cit protection during initial PAB-OH coupling (avoids acid exposure).
  • After Val addition, switch to Cbz for final deprotection via mild hydrogenolysis, preserving the acid-labile PAB-VX765 bond [1] [4].

Properties

Product Name

MC-Val-Cit-PAB-VX765

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Synonyms

MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate.;4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.